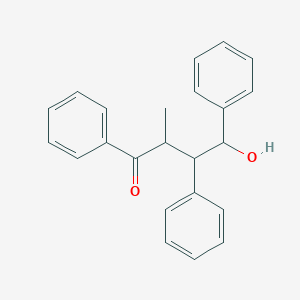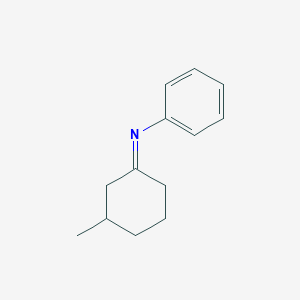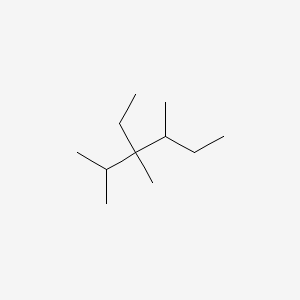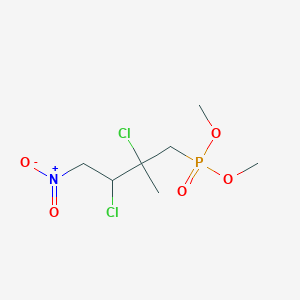
Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is bonded to a butyl chain substituted with chlorine and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with a chlorinated nitroalkane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phosphite group attacks the electrophilic carbon of the nitroalkane, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production capacity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted phosphonates.
Scientific Research Applications
Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2,3-dichloro-2-methyl-4-nitrobutyl)phosphonate is unique due to the presence of both chlorine and nitro substituents on the butyl chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other phosphonate compounds. The specific arrangement of these groups can influence the compound’s interaction with biological targets and its suitability for various industrial processes.
Properties
CAS No. |
61715-89-7 |
|---|---|
Molecular Formula |
C7H14Cl2NO5P |
Molecular Weight |
294.07 g/mol |
IUPAC Name |
2,3-dichloro-1-dimethoxyphosphoryl-2-methyl-4-nitrobutane |
InChI |
InChI=1S/C7H14Cl2NO5P/c1-7(9,6(8)4-10(11)12)5-16(13,14-2)15-3/h6H,4-5H2,1-3H3 |
InChI Key |
HNOWHYGPVFPUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(=O)(OC)OC)(C(C[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


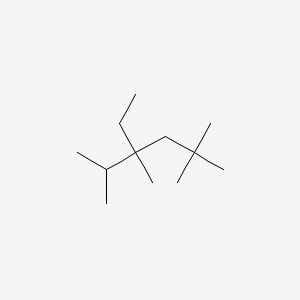
![N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B14554614.png)
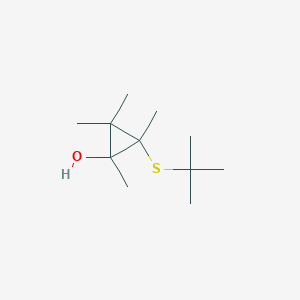
![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
![(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane](/img/structure/B14554623.png)
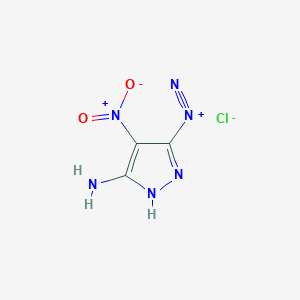
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
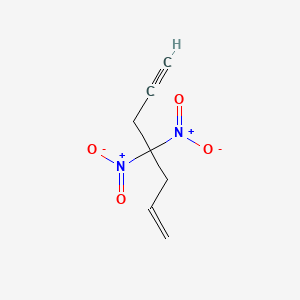
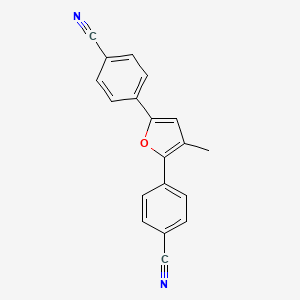
![N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine](/img/structure/B14554654.png)
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
